2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine
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Overview
Description
2-{8-oxa-5-azaspiro[35]nonan-5-yl}ethan-1-amine is a spirocyclic compound featuring a unique structure that includes both an oxetane and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like Oxone®.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-fused benzimidazoles .
Scientific Research Applications
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The compound’s spirocyclic structure allows for efficient binding and reduction of benzimidazolequinone substrates .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
2-oxa-7-azaspiro[3.5]nonane: A closely related compound with similar structural features.
Uniqueness
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-4-5-11-6-7-12-8-9(11)2-1-3-9/h1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSNJKRMWZJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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